[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
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Overview
Description
4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone: is a complex organic compound that belongs to the class of benzothiazines These compounds are characterized by a benzene ring fused to a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms The presence of the dioxido group indicates that the sulfur atom in the thiazine ring is in its oxidized form
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Starting Materials: The synthesis of 4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically begins with the preparation of the benzothiazine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzenethiol with a suitable aldehyde or ketone.
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Cyclization Reaction: The cyclization reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to promote the formation of the thiazine ring.
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Oxidation: The sulfur atom in the thiazine ring is then oxidized to form the dioxido group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to avoid over-oxidation.
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Substitution Reaction: The final step involves the introduction of the phenylmethanone group. This can be done through a Friedel-Crafts acylation reaction, where the benzothiazine core is reacted with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods:
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfone derivatives.
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Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Biology:
Antimicrobial Agents: Due to its structural similarity to other benzothiazine derivatives, it may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine:
Drug Development: The compound’s unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents for diseases such as cancer and bacterial infections.
Industry:
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the dioxido group can enhance its ability to form hydrogen bonds, increasing its binding affinity to biological targets.
Comparison with Similar Compounds
Benzothiazine: The parent compound, lacking the dioxido and phenylmethanone groups.
Sulfonylbenzothiazine: A derivative with a sulfonyl group instead of the dioxido group.
Phenylbenzothiazine: A derivative with a phenyl group attached to the benzothiazine core.
Uniqueness:
Structural Complexity: The presence of both the dioxido and phenylmethanone groups makes 4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone more complex and potentially more versatile in its applications.
Reactivity: The compound’s unique functional groups allow it to participate in a wider range of chemical reactions compared to simpler benzothiazine derivatives.
This detailed overview provides a comprehensive understanding of 4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[4-(3-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c1-2-17-9-8-12-19(15-17)24-16-22(23(25)18-10-4-3-5-11-18)28(26,27)21-14-7-6-13-20(21)24/h3-16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTXZMTWGCAPKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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